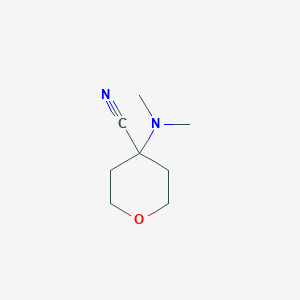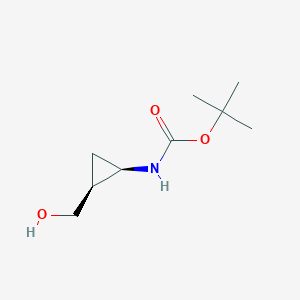
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NIPEC and is widely used in the synthesis of organic compounds.
Wirkmechanismus
NIPEC exerts its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of various cellular components, including DNA, RNA, and proteins. It also interferes with the normal functioning of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
NIPEC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It also exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NIPEC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the research on NIPEC, including the development of new synthetic methods for its production, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and environmental science.
In conclusion, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
Synthesemethoden
NIPEC can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrophenylhydrazine with ethyl isocyanoacetate, followed by cyclization with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
NIPEC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. It has been found to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
159670-70-9 |
|---|---|
Produktname |
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester |
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)






![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)


